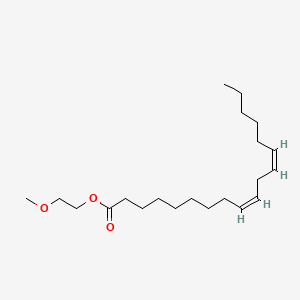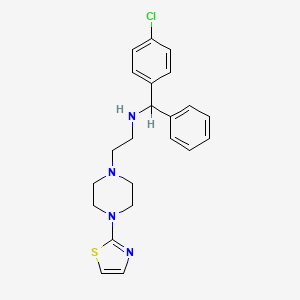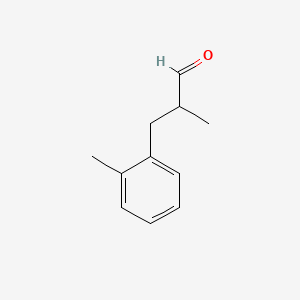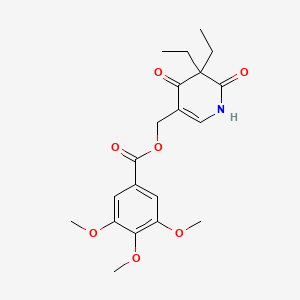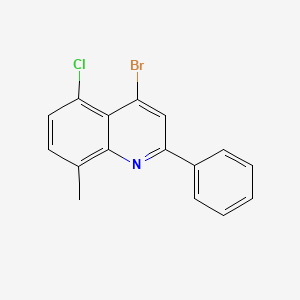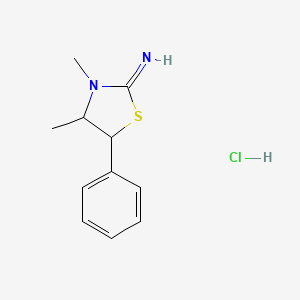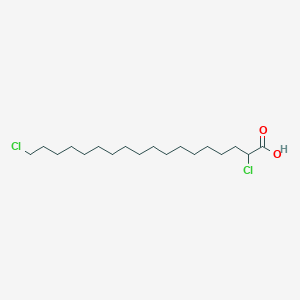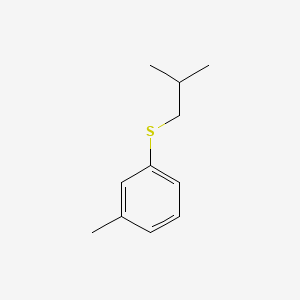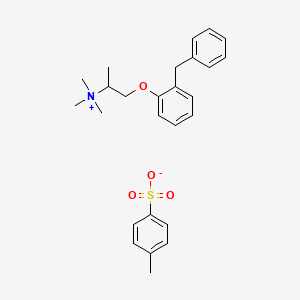![molecular formula C15H11N3O3 B13759644 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide CAS No. 78017-86-4](/img/structure/B13759644.png)
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide is a complex organic compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol . This compound is characterized by its unique structure, which includes multiple pyridine rings and oxido groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide typically involves the oxidation of 2,2’:6’,2’'-terpyridine . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the selective oxidation of the pyridine rings. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxido groups makes it susceptible to further oxidation reactions, which can lead to the formation of higher oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The pathways involved often include redox reactions, where the compound either donates or accepts electrons, leading to changes in the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide include:
- 2,2’:6’,2’'-terpyridine tri-N-oxide
- 2,2’:6’,2’‘-terpyridine-1,1’,1’'-trisoxide
- 2,2’,6’,2’‘-terpyridine-1,1’,1’'-trioxide
- 2,2’:6’,2’‘-terpyridine N,N’,N’'-trioxide
- 2,2’,2’‘-terpyridyl N,N’,N’'-trioxide
These compounds share similar structural features but differ in the number and position of oxido groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific arrangement of oxido groups, which imparts distinct electronic properties and reactivity.
Propriétés
Numéro CAS |
78017-86-4 |
|---|---|
Formule moléculaire |
C15H11N3O3 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C15H11N3O3/c19-16-10-3-1-6-12(16)14-8-5-9-15(18(14)21)13-7-2-4-11-17(13)20/h1-11H |
Clé InChI |
WZUNTVCUVRBSRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)C2=CC=CC(=C3C=CC=C[N+]3=O)N2[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


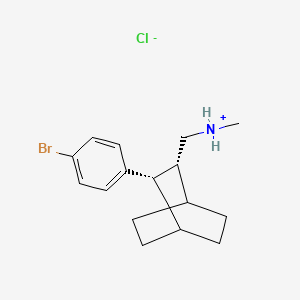
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)
